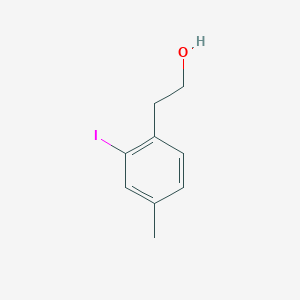

2-(2-Iodo-4-methylphenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodo-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAAZDYGNAMVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Substituted Phenylethanol and Aryl Iodide Derivative

2-(2-Iodo-4-methylphenyl)ethan-1-ol belongs to the class of substituted phenylethanols, which are organic compounds containing a phenyl ring attached to an ethanol (B145695) backbone. drugbank.comnih.gov These structures are of interest in various chemical and biological studies. nih.govnih.gov The presence of both a hydroxyl group and an aromatic ring allows for a range of chemical transformations.

Simultaneously, it is classified as an aryl iodide, a type of organoiodine compound where an iodine atom is directly bonded to an aromatic ring. wikipedia.org Aryl iodides are particularly valued in organic synthesis due to the reactivity of the carbon-iodine bond. nih.govacs.org This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides highly effective substrates in a variety of cross-coupling reactions.

Significance As a Versatile Synthetic Intermediate and Building Block

The utility of 2-(2-Iodo-4-methylphenyl)ethan-1-ol lies in its capacity to serve as a versatile synthetic intermediate. The aryl iodide moiety is a key functional group for participating in numerous transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The presence of the primary alcohol functional group provides another site for chemical modification. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification reactions. This dual reactivity allows for the sequential or simultaneous functionalization of the molecule, making it a valuable building block for the synthesis of complex target molecules, including pharmaceuticals and materials. smolecule.com For example, related aryl iodides have been utilized in nickel-catalyzed reductive cross-coupling reactions to synthesize derivatives of 1-trifluoromethyl-2-aryl-ethanol, which are important fragments in various bioactive molecules. acs.orgnih.gov

Structural Features and Advanced Nomenclature Considerations

Strategies for Carbon-Iodine Bond Formation

The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of this compound. Several methods are available for this purpose, each with its own advantages and limitations.

Direct Iodination of Aromatic Rings Bearing Alcohol Functionality

Direct iodination of an aromatic ring that already contains an alcohol group can be a straightforward approach. This method typically involves the use of elemental iodine in the presence of an activating agent. For instance, benzene (B151609) derivatives with bulky alkyl groups have been successfully iodinated using elemental iodine activated by Selectfluor™ (F-TEDA-BF4). organic-chemistry.orglookchem.com This system allows for the progressive introduction of iodine atoms at the most electron-rich and sterically accessible positions under mild conditions. organic-chemistry.orglookchem.com The use of an activating agent is necessary to enhance the low reactivity of iodine in direct iodination reactions. lookchem.com

| Reagent System | Key Features | Reference |

| I₂ / F-TEDA-BF₄ | High regioselectivity, mild conditions, efficient for sterically hindered benzenes. | organic-chemistry.orglookchem.com |

| I₂ / Activating Agent | Necessary to overcome the low reactivity of elemental iodine. | lookchem.com |

Palladium-Catalyzed Approaches to Aryl Iodide Synthesis

Palladium-catalyzed reactions offer a powerful tool for the formation of carbon-iodine bonds. These methods often provide high selectivity and functional group tolerance. The mechanism of Pd(II)-catalyzed C-H iodination with molecular iodine as the sole oxidant has been studied in detail. nih.gov The reaction can proceed through either a Pd(II)/Pd(IV) redox cycle or a Pd(II)/Pd(II) redox-neutral electrophilic cleavage pathway. nih.gov For C(sp²)-H bonds, the electrophilic cleavage pathway is generally preferred. nih.gov The strength of the interaction between the palladium catalyst and a directing group on the substrate can influence the reaction barrier and mechanism. nih.gov

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a versatile method for preparing organometallic reagents, which can then be reacted with an iodine source to form the desired aryl iodide. The preparation of Grignard reagents via magnesium-halogen exchange has become a widely used method for creating highly functionalized organomagnesium compounds. harvard.edu This reaction is analogous to the more traditional lithium-halogen exchange. harvard.edu The position of the equilibrium in these reactions depends on the relative stability of the carbanion intermediates. harvard.edu The rate of magnesium-halogen exchange is influenced by electronic factors on the aromatic ring, with electron-withdrawing groups accelerating the reaction. harvard.edu

Utilization of Diazonium Salts in Iodination Protocols

The Sandmeyer reaction is a classic and highly effective method for synthesizing aryl halides from aryl diazonium salts. wikipedia.orgnih.gov This reaction involves the diazotization of an aromatic amine, followed by displacement of the diazonium group with a nucleophile, such as iodide. wikipedia.orgorganic-chemistry.org A key advantage of the Sandmeyer reaction is its ability to produce substitution patterns that are not easily achievable through direct substitution methods. organic-chemistry.org While many Sandmeyer reactions are catalyzed by copper(I) salts, the reaction with potassium iodide often does not require a catalyst. organic-chemistry.org Variations of this method have been developed for non-aqueous conditions, for example, using isopentyl nitrite (B80452), cuprous iodide, an alkali metal iodide, and iodine in an organic solvent. clockss.org

| Reaction | Description | Key Features | References |

| Sandmeyer Reaction | Conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. | Allows for unique substitution patterns; can be performed with or without a copper catalyst for iodination. | wikipedia.orgnih.govorganic-chemistry.org |

| Non-aqueous Sandmeyer | Iodination using reagents like isopentyl nitrite and CuI in organic solvents. | Effective for water-insoluble compounds. | clockss.org |

Construction of the Ethan-1-ol Moiety

Once the iodinated aromatic core is in place, the next critical step is the construction of the ethan-1-ol side chain. A common and effective strategy for this transformation is the reduction of a corresponding ketone precursor.

Reduction of Corresponding Phenylethanone Precursors

The reduction of a 2-iodo-4-methylacetophenone precursor is a direct route to this compound. Ketone hydrogenation is a widely used reaction in organic synthesis that transforms a ketone into an alcohol. safrole.com This reduction is typically achieved using a hydrogen source in the presence of a suitable catalyst. safrole.com For instance, the synthesis of 2-chloro-1-(4-methylphenyl)ethan-1-ol (B8702359) has been achieved through the reduction of 2-chloro-1-(4'-methylphenyl) ethanone. Similarly, the reduction of 1-(4-bromophenyl)-4-methylphenyl)but-3-yn-1-one has been accomplished using Jones reagent. orgsyn.org

| Precursor | Product | Reference |

| 2-Chloro-1-(4'-methylphenyl) ethanone | 2-Chloro-1-(4-methylphenyl)ethan-1-ol | |

| 1-(4-Bromophenyl)-4-methylphenyl)but-3-yn-1-one | Not specified | orgsyn.org |

This approach offers a reliable method for obtaining the desired alcohol functionality on the pre-formed iodinated aromatic ring system.

Grignard or Organolithium Reagent Addition to Aldehyde Derivatives

The synthesis of this compound can be effectively achieved through the addition of organometallic reagents, such as Grignard or organolithium reagents, to appropriate aldehyde precursors. A primary route involves the reduction of 2-iodo-4-methylbenzaldehyde (B3228056). This aldehyde can be prepared via several methods, including the direct iodination of 4-methylbenzaldehyde (B123495) or through a Grignard reaction involving 2-iodotoluene (B57078) and formaldehyde, followed by oxidation.

Once 2-iodo-4-methylbenzaldehyde is obtained, it can be converted to the target secondary alcohol, this compound, by the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. masterorganicchemistry.comleah4sci.com This reaction proceeds via nucleophilic addition to the carbonyl carbon of the aldehyde. masterorganicchemistry.com The general mechanism involves the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.commasterorganicchemistry.com

Organolithium reagents are generally more reactive than their Grignard counterparts and can be advantageous in certain cases. masterorganicchemistry.com However, both types of reagents are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis to create a diverse range of alcohols from aldehydes and ketones. leah4sci.commasterorganicchemistry.com

Table 1: Comparison of Organometallic Reagents for Addition to Aldehydes

| Reagent Type | General Formula | Key Characteristics | Typical Reaction Conditions |

|---|---|---|---|

| Grignard Reagent | R-Mg-X (X = Cl, Br, I) | Highly nucleophilic; also a strong base. masterorganicchemistry.com Can be prepared from alkyl/aryl halides and magnesium metal. wikipedia.org | Anhydrous ether solvents (e.g., diethyl ether, THF); reaction may require activation (e.g., with iodine). wikipedia.org |

| Organolithium Reagent | R-Li | Generally more reactive and more basic than Grignard reagents. masterorganicchemistry.com Commercially available or prepared in situ. | Anhydrous ether or hydrocarbon solvents; often conducted at low temperatures. |

Stereoselective Synthetic Pathways to Chiral Phenylethanol Analogues

The synthesis of specific enantiomers of phenylethanol derivatives is of significant interest, particularly for applications in pharmaceuticals and materials science. Several stereoselective strategies can be employed to produce chiral versions of this compound.

One prominent method is the asymmetric reduction of a corresponding ketone precursor , 1-(2-iodo-4-methylphenyl)ethan-1-one. This reduction can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. While early examples of asymmetric electrocatalytic hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) showed modest enantiomeric excess (ee), significant progress has been made with chiral ruthenium complexes, achieving high yields and excellent ee for certain substrates. google.com

Another powerful technique is enzymatic kinetic resolution . This method utilizes enzymes, often lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. researchgate.net For instance, racemic 1-phenylethanol can be resolved through transesterification catalyzed by acylase I or Candida antarctica Lipase B (CALB), yielding one enantiomer as an ester and leaving the other as the unreacted alcohol. researchgate.net This approach offers high selectivity under mild conditions. researchgate.net

Chiral auxiliaries provide another route to stereocontrol. uoa.gr In this strategy, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. uoa.gr

Table 2: Overview of Stereoselective Synthesis Methods for Chiral Alcohols

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other during the reaction (e.g., reduction of a ketone). google.com | High enantioselectivity is possible; only a small amount of chiral material is needed. | Catalyst development can be complex and substrate-specific. |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for separation. researchgate.net | Very high selectivity (high ee); mild, environmentally friendly conditions. researchgate.net | Maximum theoretical yield for the desired enantiomer is 50%; requires separation of product and unreacted starting material. |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction on the substrate. uoa.gr | Predictable and often high diastereoselectivity. uoa.gr | Requires additional steps for attachment and removal of the auxiliary. uoa.gr |

Application of Hypervalent Iodine Reagents in Synthetic Routes

Hypervalent iodine compounds have become indispensable reagents in modern organic synthesis due to their mild oxidizing properties, high selectivity, and environmentally benign character. nih.govsemanticscholar.orgresearchgate.net These reagents can be employed in various transformations relevant to the synthesis of this compound and its precursors.

A key application is the oxidation of alcohols to aldehydes or ketones . researchgate.netyoutube.com For example, in a retrosynthetic approach to the target molecule, an intermediate alcohol could be oxidized to an aldehyde using a reagent like Dess-Martin periodinane (DMP) or (diacetoxyiodo)benzene (B116549) (PIDA). youtube.com This is particularly useful for preparing the aldehyde precursor needed for the Grignard or organolithium addition described in section 2.2.2. youtube.com

Hypervalent iodine(III) reagents are also used for various other oxidative functionalizations, heterocyclizations, and coupling reactions. nih.gov Their reactivity is rooted in the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the iodonio group, which facilitates reductive elimination to the more stable iodine(I) state. semanticscholar.org The development of catalytic systems using hypervalent iodine reagents further enhances their utility and sustainability. nih.gov

Multi-step Synthetic Sequences and Optimization Strategies

The synthesis of a substituted molecule like this compound typically requires a multi-step reaction sequence. Designing an efficient synthesis involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. researchgate.net

A plausible retrosynthetic pathway for this compound might start by disconnecting the ethanol side chain, leading back to 2-iodo-4-methylbenzaldehyde. This aldehyde could be derived from 2-iodotoluene, which in turn could be synthesized from p-toluidine (B81030) via diazotization followed by a Sandmeyer-type reaction with potassium iodide. The p-toluidine is readily available.

Forward Synthesis Example:

Diazotization of p-toluidine: p-toluidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Iodination: The diazonium salt is then reacted with potassium iodide to replace the diazonium group with iodine, yielding p-iodotoluene.

Formylation: The p-iodotoluene can be converted to 2-iodo-4-methylbenzaldehyde through various formylation methods.

Reduction: Finally, the aldehyde is reduced to the target alcohol, this compound, using a reducing agent like sodium borohydride.

Optimization of such a sequence is crucial for maximizing yield and purity while minimizing waste and cost. researchgate.netwhiterose.ac.uk This can involve systematically varying reaction parameters such as temperature, solvent, catalyst, and reagent stoichiometry. researchgate.net Modern approaches utilize automated flow chemistry platforms combined with optimization algorithms to rapidly screen reaction conditions and identify the most efficient synthetic route. whiterose.ac.uknih.gov Telescoping, where intermediates are not isolated but are directly used in the next step, can significantly improve process efficiency and reduce waste. nih.gov

Development of Sustainable and Atom-Economical Synthetic Procedures

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of phenylethanol derivatives, this involves designing processes that are more sustainable and atom-economical. nih.gov

Biocatalysis stands out as a key technology for sustainable synthesis. nih.govnih.gov The use of whole-cell or isolated enzyme catalysts can lead to highly selective transformations under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. researchgate.netnih.gov For example, the production of 2-phenylethanol (B73330) itself has been explored extensively using microbial fermentation, which represents a green alternative to traditional chemical synthesis. nih.govmdpi.com Fungal biocatalysts have also been used for the stereoselective oxidation of 2-phenylethanol to produce valuable chiral diols. mdpi.com These biocatalytic methods can be adapted for the synthesis of more complex analogs.

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. masterorganicchemistry.com Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Catalytic processes, including those using hypervalent iodine reagents catalytically or asymmetric hydrogenation, are inherently more atom-economical as the catalyst is used in small amounts and is regenerated. nih.gov

The development of telescoped, continuous flow processes also contributes to sustainability by minimizing solvent use for workups and purifications, reducing waste, and improving safety and energy efficiency. whiterose.ac.uknih.gov

Table 3: Application of Green Chemistry Principles to Phenylethanol Synthesis

| Principle | Application in Phenylethanol Synthesis | Example |

|---|---|---|

| Catalysis | Use of small amounts of catalysts (enzymatic, organometallic, etc.) instead of stoichiometric reagents. nih.gov | Asymmetric hydrogenation of a ketone using a chiral Ru catalyst. google.com |

| Use of Renewable Feedstocks | Employing starting materials derived from biological sources. | Microbial fermentation to produce 2-phenylethanol from sugars. mdpi.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Addition of a Grignard reagent to an aldehyde, where all atoms of the Grignard reagent are incorporated. masterorganicchemistry.com |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Performing enzymatic resolutions in aqueous media. researchgate.net |

| Process Intensification | Using continuous flow reactors to improve efficiency and safety. nih.gov | Automated, telescoped synthesis of pharmaceutical intermediates. whiterose.ac.uknih.gov |

Reactivity Governed by the Aryl Iodide Moiety

The carbon-iodine (C-I) bond on the aromatic ring is a focal point of reactivity for this compound. The inherent weakness of this bond and the high polarizability of iodine make this site susceptible to a variety of transformations, particularly those involving organometallic intermediates and radical species.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille) for C-C Bond Formation

The aryl iodide group serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For this compound, this reactivity allows for the direct attachment of various carbon-based fragments to the aromatic ring.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely favored for its operational simplicity and the low toxicity of the boron-containing reagents.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. These reactions are often very fast and high-yielding, though the organozinc reagents can be sensitive to air and moisture.

The Stille coupling employs organostannanes (organotin compounds) to couple with the aryl iodide. wikipedia.org A significant advantage of the Stille reaction is the stability and tolerance of the organostannane reagents to a wide array of functional groups. wikipedia.org However, the toxicity of tin compounds is a notable drawback. wikipedia.org

In all these reactions, the catalytic cycle generally involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 1: Representative Cross-Coupling Reactions of this compound This table presents hypothetical reaction schemes based on established cross-coupling methodologies.

| Reaction Name | Nucleophilic Partner | Typical Catalyst/Base | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methyl-[1,1'-biphenyl]-2-yl)ethan-1-ol |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(4-Methyl-[1,1'-biphenyl]-2-yl)ethan-1-ol |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-(4-Methyl-[1,1'-biphenyl]-2-yl)ethan-1-ol |

Radical Generation and Subsequent Transformations

The relatively weak carbon-iodine bond (bond dissociation energy ~270 kJ/mol) can undergo homolytic cleavage to generate a 4-methyl-2-(2-hydroxyethyl)phenyl radical. This process can be initiated by heat, ultraviolet light (photolysis), or through the action of a radical initiator such as azobisisobutyronitrile (AIBN).

Once formed, this aryl radical is a highly reactive intermediate that can participate in a variety of transformations:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule, such as tributyltin hydride (Bu₃SnH), to form 2-(p-tolyl)ethan-1-ol.

Intermolecular Addition: It can add to π-systems, such as alkenes or alkynes, to form new carbon-carbon bonds, leading to more complex molecular structures.

Radical Coupling: Two radicals can combine to form a dimer, although this is often a minor pathway in the presence of more efficient radical traps. utexas.edu

Table 2: Potential Transformations of the Aryl Radical

| Transformation Type | Reagent/Condition | Resulting Product |

|---|---|---|

| Hydrogen Atom Abstraction | Tributyltin hydride (Bu₃SnH) | 2-(4-Methylphenyl)ethan-1-ol |

| Addition to Alkene | H₂C=CH-CO₂Et | Ethyl 3-(4-methyl-2-(2-hydroxyethyl)phenyl)propanoate |

Formation of Organometallic Derivatives (e.g., Grignard Reagents, Aryl Lithium Compounds)

Aryl iodides are common precursors for the synthesis of highly reactive organometallic reagents, such as Grignard reagents (arylmagnesium halides) and aryllithium compounds. However, the formation of these derivatives from this compound is complicated by the presence of the primary alcohol functional group.

Both Grignard reagents and aryllithium compounds are extremely strong bases. They will readily and rapidly react with the acidic proton of the hydroxyl group in an acid-base reaction, which would consume the organometallic reagent and prevent its desired use as a nucleophile. youtube.com

Therefore, to successfully generate these organometallic derivatives, the alcohol group must first be "protected" by converting it into a non-acidic functional group, such as a silyl (B83357) ether (e.g., a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether). This protection strategy involves reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a non-nucleophilic base like imidazole. Once the alcohol is protected, the organometallic reagent can be formed.

Grignard Reagent Formation: The protected aryl iodide can be reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form the corresponding Grignard reagent. researchgate.net

Aryl Lithium Formation: The protected aryl iodide can undergo halogen-metal exchange, typically by treatment with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures, to generate the aryllithium species.

These organometallic reagents are potent carbon nucleophiles that can be used in a wide range of subsequent reactions, such as additions to carbonyls, epoxides, and nitriles.

Transformations Involving the Primary Alcohol Functional Group

The primary alcohol moiety (-CH₂OH) offers a distinct set of reactive possibilities, largely centered on oxidation and nucleophilic substitution (after activation).

Derivatization to Esters, Ethers, and Other Functional Groups

The primary alcohol moiety of this compound is readily converted into a variety of other functional groups, most notably esters and ethers, through standard organic transformations.

Esterification: The reaction of the alcohol with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst yields the corresponding esters. vaia.com This equilibrium-limited reaction is fundamental in organic synthesis. vaia.com For instance, reaction with acetic anhydride (B1165640) would produce 2-(2-iodo-4-methylphenyl)ethyl acetate. Enzymatic catalysis, using lipases, also presents a viable, often more selective, method for ester formation. stackexchange.com

Etherification: Williamson ether synthesis provides a common route to ethers. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reacting the sodium alkoxide of this compound with methyl iodide would yield 1-(2-ethoxyethyl)-2-iodo-4-methylbenzene.

Other Derivatizations: The hydroxyl group can also be converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. This transformation is crucial for facilitating nucleophilic substitution reactions. Furthermore, the alcohol can be converted to the corresponding iodide, 2-iodo-1-(2-iodo-4-methylphenyl)ethane, using reagents like trimethylsilyl iodide, which is effective for transforming alcohols into iodides. researchgate.net

Table 1: Examples of Derivatization Reactions

| Reactant | Reagent(s) | Product Class | Example Product Name |

|---|---|---|---|

| This compound | Acetic Anhydride, H⁺ | Ester | 2-(2-Iodo-4-methylphenyl)ethyl acetate |

| This compound | 1. NaH 2. CH₃I | Ether | 1-Iodo-4-methyl-2-(2-methoxyethyl)benzene |

| This compound | TsCl, Pyridine | Sulfonate Ester | 2-(2-Iodo-4-methylphenyl)ethyl p-toluenesulfonate |

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction typically proceeds by heating the alcohol with a strong acid like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). koreascience.krlibretexts.org The mechanism for this primary alcohol would likely involve a concerted E2 pathway or an E1 pathway with a rearranged carbocation. libretexts.org

Protonation of the hydroxyl group creates a good leaving group (H₂O). In an E1 mechanism, the departure of water would form a primary carbocation, which is highly unstable. This intermediate would instantaneously rearrange via a 1,2-hydride shift to form a more stable secondary benzylic carbocation. Subsequent elimination of a proton from an adjacent carbon yields the alkene. Given the potential for rearrangement, a mixture of products could be anticipated, though the internal, more substituted alkene would be favored under thermodynamic control (Zaitsev's rule). However, for primary alcohols, an E2 mechanism, where a proton is abstracted simultaneously with the departure of the water molecule, is also possible and avoids the formation of the unstable primary carbocation. koreascience.kr

The expected major product from the dehydration is 1-iodo-4-methyl-2-vinylbenzene.

Reaction Scheme: CH₃-C₆H₃(I)-CH₂CH₂OH ---(H⁺, Heat)---> CH₃-C₆H₃(I)-CH=CH₂ + H₂O

Intramolecular Cyclization and Rearrangement Reactions

The ortho-iodo-phenylethanol structure of the title compound makes it an ideal precursor for intramolecular cyclization reactions, particularly those catalyzed by transition metals. These reactions are powerful tools for synthesizing heterocyclic ring systems like benzofurans. organic-chemistry.org

A common and efficient method is the palladium-catalyzed intramolecular Heck reaction. In the presence of a palladium(0) catalyst and a base, the C-I bond undergoes oxidative addition to the palladium center. The resulting organopalladium species can then undergo an intramolecular insertion reaction with the alkene moiety that can be formed in situ via dehydration, or more directly, the hydroxyl group can participate in related cyclization pathways. The final step is a β-hydride elimination or reductive elimination to regenerate the catalyst and yield the cyclized product, 6-methylbenzofuran.

The general sequence for one such pathway is:

Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.

Intramolecular Cyclization: The alcohol oxygen attacks the palladium-bound carbon, or a related cyclometalation occurs.

Elimination: A final elimination step releases the benzofuran (B130515) product and regenerates the active palladium catalyst.

Various catalytic systems, including those using copper or other metals, can also facilitate the synthesis of benzofurans from o-iodophenols and their derivatives. organic-chemistry.org Radical cyclizations, induced by radical initiators or photolysis, onto the aromatic ring are also a possible, though less common, pathway. nih.gov

Elucidation of Reaction Intermediates (e.g., Carbocations, Radicals)

The reactions of this compound involve several key transient species.

Carbocations: In acid-catalyzed reactions like dehydration, carbocation intermediates are central. libretexts.org As this compound is a primary alcohol, the direct formation of a primary carbocation at the β-carbon is energetically unfavorable. libretexts.org Instead, it is more likely that a concerted mechanism occurs where a 1,2-hydride shift happens as the C-O bond breaks, leading directly to a more stable secondary benzylic carbocation. vaia.commasterorganicchemistry.com This rearranged carbocation is the key intermediate that dictates the final alkene product.

Reaction Intermediates in Dehydration:

Protonated Alcohol (Alkyloxonium Ion): CH₃-C₆H₃(I)-CH₂CH₂OH₂⁺

Transition State for Rearrangement: A concerted process avoiding a discrete primary carbocation.

Secondary Benzylic Carbocation (Post-rearrangement): CH₃-C₆H₃(I)-C⁺HCH₃

Alkene Product: 1-Iodo-4-methyl-2-vinylbenzene (from deprotonation)

Radicals: The relatively weak carbon-iodine bond can be cleaved homolytically to generate radical intermediates. rsc.org This can be achieved through photolysis or with radical initiators. acs.org The resulting aryl radical could participate in intramolecular cyclization by attacking the ethyl side chain, or in intermolecular reactions. For instance, in trialkylmanganate-induced reactions, an aryl radical could be generated, leading to cyclization. nih.gov

Influence of Substituents on Reactivity and Selectivity

The reactivity and regioselectivity of the reactions involving this compound are significantly influenced by the electronic and steric properties of the iodo and methyl substituents on the phenyl ring.

Iodo Group (at C2):

Electronic Effect: The iodine atom is electronegative and exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. This can influence the rate of electrophilic aromatic substitution, although such reactions are not the primary focus here.

Steric Effect: As a large atom, iodine imposes significant steric hindrance at the ortho position, which can influence the approach of reagents and the conformation of reaction intermediates.

Reactivity Site: The C-I bond is the key site for metal-catalyzed cross-coupling and cyclization reactions (e.g., Heck, Sonogashira) and for the formation of aryl radicals. koreascience.kr

Methyl Group (at C4):

Electronic Effect: The methyl group is electron-donating through hyperconjugation and a weak inductive effect (+I). This activating effect increases the electron density of the aromatic ring, which can influence the rate and regioselectivity of certain reactions, including the efficiency of palladium-catalyzed cyclizations.

Steric Effect: Its steric bulk is minimal compared to the iodo group and its position is remote from the primary reaction center (the ethyl alcohol group), but it directs the outcome in cyclization reactions, fixing the substitution pattern on the resulting benzofuran.

Combined Influence: In palladium-catalyzed intramolecular cyclization, the electron-donating methyl group can enhance the reactivity of the aromatic ring, potentially facilitating the oxidative addition step. The positions of the substituents are fixed, meaning the cyclization will unambiguously lead to 6-methylbenzofuran, demonstrating high regioselectivity. In dehydration, the electronic effects of the substituents on the stability of the benzylic carbocation intermediate are crucial; the electron-donating methyl group helps to stabilize the positive charge.

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity/Selectivity |

|---|---|---|---|---|

| Iodine | ortho (C2) | -I (deactivating) | High | Provides a reactive site for cyclization; sterically hinders ortho position. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each type of proton in the molecule. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The presence of both an electron-donating methyl group and an electron-withdrawing, sterically bulky iodo group will influence their precise chemical shifts. The proton ortho to the iodine atom is expected to be the most downfield.

The protons of the ethan-1-ol side chain will appear in the upfield region. The two methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring and the two methylene protons (-CH₂OH) bearing the hydroxyl group will likely appear as triplets, assuming free rotation. The hydroxyl proton (-OH) will typically present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group protons on the aromatic ring will appear as a sharp singlet further upfield.

Predicted ¹H NMR Chemical Shifts: A detailed analysis based on established substituent effects would be required for precise predictions. The following table provides an estimated range for the proton signals.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | ~ 7.0 - 7.6 | Multiplet | 3H |

| -CH₂-Ar | ~ 2.9 - 3.1 | Triplet | 2H |

| -CH₂-OH | ~ 3.7 - 3.9 | Triplet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| -CH₃ | ~ 2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are sensitive to the attached substituents. The carbon atom bearing the iodine (C-I) is expected to have a significantly lower chemical shift (upfield) compared to the other aromatic carbons due to the "heavy atom effect". The carbons of the ethyl alcohol side chain and the methyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-I | ~ 90 - 100 |

| C-CH₃ | ~ 138 - 142 |

| Aromatic C-H | ~ 128 - 135 |

| Aromatic C-CH₂ | ~ 140 - 145 |

| -CH₂-Ar | ~ 38 - 42 |

| -CH₂-OH | ~ 60 - 65 |

| -CH₃ | ~ 20 - 22 |

Advanced NMR Techniques (e.g., 2D NMR, DEPT, COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced NMR experiments are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals pointing up and CH₂ signals pointing down, while quaternary carbons would be absent.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups of the ethan-1-ol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connections between the aromatic ring and the side chain, and for assigning quaternary carbon signals. For example, correlations would be expected between the protons of the -CH₂-Ar group and the aromatic carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration should appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-I bond will have a characteristic stretching frequency in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum.

Predicted Major Vibrational Bands:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretch, broad | 3200 - 3600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1260 |

| C-I | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₁IO), the molecular weight is 262.09 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 262.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for this structure would include:

Loss of a water molecule from the molecular ion ([M-H₂O]⁺).

Alpha-cleavage, leading to the loss of a CH₂OH radical, resulting in a stable benzylic cation.

Loss of an iodine atom ([M-I]⁺).

Cleavage of the C-C bond in the side chain.

The relative abundances of these fragment ions would provide further confirmation of the proposed structure.

Predicted Key Mass Spectrometry Fragments:

| m/z Value | Identity |

| 262 | [M]⁺ |

| 244 | [M - H₂O]⁺ |

| 231 | [M - CH₂OH]⁺ |

| 135 | [M - I]⁺ |

X-ray Diffraction (XRD) for Solid-State Structural Analysis (Applicable to Crystalline Derivatives)

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, or if a crystalline derivative can be prepared, XRD analysis would provide unambiguous confirmation of its structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. To date, no public crystal structure data for this compound is available in crystallographic databases.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is expected to have sufficient volatility and thermal stability, GC-MS can provide detailed information about its purity and the identity of any volatile or semi-volatile impurities.

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), causing the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of the compound, while the fragmentation pattern provides structural information that can be used to confirm the identity of this compound and to tentatively identify any co-eluting impurities.

A hypothetical GC-MS data table for a purified sample of this compound might look as follows:

| Retention Time (min) | Detected Ion (m/z) | Tentative Identification | Purity (%) |

| 12.5 | 262 | This compound | 98.5 |

| 10.2 | 134 | 4-Methylstyrene (impurity) | 0.8 |

| 14.1 | 290 | Diiodomethyl-phenylethanol isomer (impurity) | 0.7 |

High-Performance Liquid Chromatography (HPLC)

HPLC is another cornerstone technique for purity assessment, particularly for compounds that may not be suitable for GC analysis due to low volatility or thermal instability. HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A UV detector is commonly used in HPLC, as the phenyl group in this compound will absorb UV light. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

A representative HPLC purity analysis data table could be presented as follows:

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 8.3 | 99.2 | This compound |

| 2 | 5.1 | 0.5 | Unknown Impurity |

| 3 | 9.8 | 0.3 | Unknown Impurity |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by percentage) of a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the empirical formula. For this compound, the expected molecular formula is C₉H₁₁IO.

The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified, allowing for the determination of the mass percentages of carbon and hydrogen. The percentage of iodine can be determined by other methods, such as titration or ion chromatography after combustion.

The theoretical elemental composition of C₉H₁₁IO is:

Carbon (C): 41.24%

Hydrogen (H): 4.23%

Iodine (I): 48.41%

Oxygen (O): 6.10% (often determined by difference)

A comparison of the experimentally determined values with the theoretical values provides strong evidence for the compound's elemental composition and, by extension, its empirical formula.

A data table summarizing the results of an elemental analysis would be structured as follows:

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 41.24 | 41.20 |

| Hydrogen (H) | 4.23 | 4.25 |

| Iodine (I) | 48.41 | 48.35 |

The close correlation between the theoretical and experimental values in this hypothetical table would serve to confirm the empirical formula of the synthesized this compound.

Theoretical and Computational Studies on 2 2 Iodo 4 Methylphenyl Ethan 1 Ol and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of molecules like 2-(2-Iodo-4-methylphenyl)ethan-1-ol. DFT methods provide a good balance between computational cost and accuracy for studying medium-sized organic molecules.

Geometry optimization is the first step in any computational analysis, where the goal is to find the lowest energy arrangement of the atoms in the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The presence of the flexible ethan-1-ol side chain suggests the existence of multiple possible conformations, which will be discussed in more detail in the conformational analysis section.

The electronic structure of the molecule is described by the distribution of electrons. DFT calculations can provide detailed information on electron density, molecular orbitals, and electrostatic potential. These calculations for iodinated organic compounds have been successfully performed using high-level ab initio and DFT methods. nih.gov For instance, in a study on substituted 1-phenyl ethanol (B145695) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to investigate their structural and electronic properties. researchgate.net Similar levels of theory could be applied to this compound to elucidate the influence of the iodo and methyl substituents on the phenyl ring and the ethan-1-ol side chain.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data based on Analogous Structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | ~2.10 | ||

| C-O | ~1.43 | ||

| C-C (ring) | ~1.39 - 1.41 | ||

| C-C (side chain) | ~1.53 | ||

| C-C-O | ~110 | ||

| C-C-I | ~120 | ||

| I-C-C-C (ring) | ~0 or ~180 | ||

| C-C-O-H | ~60 (gauche) or ~180 (anti) |

Note: This data is hypothetical and based on typical values for similar functional groups and the expected outcomes of DFT-based geometry optimization.

Analysis of Frontier Molecular Orbitals (FMO: HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the iodinated phenyl ring, which is rich in π-electrons. The iodine atom, with its lone pairs, and the hydroxyl group can also contribute to the HOMO. The LUMO is likely to be a π* anti-bonding orbital of the aromatic ring. The presence of the electron-donating methyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing but polarizable iodine atom would have a more complex effect, potentially lowering both HOMO and LUMO energies.

Studies on polycyclic aromatic hydrocarbons (PAHs) have shown that HOMO-LUMO gaps are dependent on molecular size and structure. frontiersin.orgresearchgate.net For substituted aromatic compounds, the nature and position of the substituents significantly influence the FMO energies and the gap. nih.gov In a study on 1-phenyl ethanol derivatives, a lower HOMO-LUMO energy gap was correlated with higher chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Phenylethanol (B73330) | -6.5 | -0.5 | 6.0 |

| 2-(4-Methylphenyl)ethan-1-ol | -6.3 | -0.4 | 5.9 |

| 2-(2-Iodophenyl)ethan-1-ol | -6.7 | -1.0 | 5.7 |

| This compound | -6.6 | -0.9 | 5.7 |

Note: This data is hypothetical and illustrates expected trends based on the electronic effects of the substituents.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. uni-muenchen.dematerialsciencejournal.org It provides a localized picture of bonding that is closer to the intuitive Lewis structure concept. NBO analysis can calculate natural atomic charges, which are generally considered more reliable than Mulliken charges.

For this compound, NBO analysis would reveal the charge distribution across the molecule. The oxygen atom of the hydroxyl group is expected to have a significant negative charge, while the hydrogen of the hydroxyl group and the carbon atom attached to it will be positively charged. The iodine atom, being electronegative, will also carry a partial negative charge. The analysis can also quantify the delocalization of electron density from donor orbitals (like lone pairs on oxygen and iodine) to acceptor orbitals (like anti-bonding orbitals of the phenyl ring). These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

In studies of salicylanilide (B1680751) derivatives containing halogens, NBO analysis has been used to understand intramolecular charge transfer and the stability arising from hyperconjugative interactions. materialsciencejournal.org The analysis showed electron density transfer from the lone pairs of halogen and oxygen atoms to anti-bonding orbitals of the aromatic rings. Similar interactions would be expected in this compound.

Table 3: Hypothetical Natural Atomic Charges for Selected Atoms in this compound

| Atom | Natural Charge (e) |

| I | -0.15 |

| C (attached to I) | +0.10 |

| C (of methyl group) | -0.20 |

| O | -0.75 |

| H (of OH group) | +0.45 |

| C (attached to OH) | +0.25 |

Note: This data is hypothetical and based on expected charge distributions from NBO analysis on similar molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for possible reaction pathways. Such studies are crucial for understanding the reactivity and predicting the products of a reaction.

For example, the hydroxyl group of this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. The iodine atom can participate in various coupling reactions, such as Suzuki or Sonogashira couplings, which are important in organic synthesis. Computational modeling could elucidate the mechanisms of these transformations. Studies on the iodoform (B1672029) reaction have detailed the mechanism involving iodination of a methyl ketone or a secondary alcohol. numberanalytics.com Similarly, the mechanism of electrophilic iodination of organic compounds has been a subject of interest. mdpi.com

A computational study on the nucleophilic reactions of substituted methyl iodides has shown that the energy profiles are characterized by pre-reaction and post-reaction complexes separated by a transition state. nih.gov Similar detailed mechanistic insights could be obtained for reactions involving the iodo group in this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. DFT methods are widely used to calculate NMR chemical shifts and vibrational frequencies (IR and Raman spectra).

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. For this compound, the chemical shifts of the aromatic protons would be influenced by the positions of the iodo and methyl groups. The protons of the ethan-1-ol side chain would also have characteristic chemical shifts. Machine learning approaches have also been developed for the accurate prediction of ¹H NMR chemical shifts. mdpi.com The chemical shifts for protons on or near hydroxyl groups can vary significantly with solvent and concentration. libretexts.orglibretexts.org

Vibrational frequency calculations can help in assigning the peaks in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the alkyl chain, C-O stretch, and vibrations involving the C-I bond. Theoretical studies on similar molecules have shown good correlation between calculated and experimental vibrational frequencies after applying a scaling factor.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 125 - 140 |

| CH₂ (next to ring) | ~2.9 | ~40 |

| CH₂ (next to OH) | ~3.8 | ~65 |

| OH | 2.0 - 5.0 (variable) | - |

| CH₃ | ~2.3 | ~20 |

| C-I | - | ~95 |

| C-OH | - | ~65 |

Note: This data is hypothetical and based on typical chemical shift ranges for the respective functional groups and substituent effects.

Conformational Analysis and Energetic Landscapes

The flexible ethan-1-ol side chain of this compound allows for the existence of multiple conformers due to rotation around the C-C and C-O single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For the parent molecule, 2-phenylethanol, computational studies have identified two main stable conformers: gauche and anti. nih.gov The gauche conformer, where the hydroxyl group is oriented towards the phenyl ring, is generally found to be the most stable due to a stabilizing interaction between the OH group and the π-system of the ring. A similar situation is expected for this compound, although the presence of the bulky iodine atom at the ortho position might influence the relative stability of the conformers due to steric hindrance.

Understanding the conformational preferences is important as different conformers may exhibit different reactivity and spectroscopic properties. The energetic landscape provides a complete picture of the relative stabilities of all possible conformers and the energy barriers for their interconversion.

Investigation of Noncovalent Interactions in Supramolecular Assemblies

Noncovalent interactions play a crucial role in determining the structure and properties of molecules in the solid state and in solution. For this compound, several types of noncovalent interactions can be envisaged.

Hydrogen bonding is a key interaction, with the hydroxyl group acting as both a hydrogen bond donor and acceptor. This can lead to the formation of dimers or larger aggregates in the condensed phase. The iodine atom can participate in halogen bonding, where it acts as a Lewis acidic center and interacts with a Lewis base, such as the oxygen atom of a hydroxyl group from another molecule. Halogen bonds are increasingly recognized as important interactions in crystal engineering and supramolecular chemistry. nih.gov

Advanced Applications and Derivatization Strategies in Chemical Synthesis

Utilization as a Precursor for Complex Polycyclic and Heterocyclic Systems

The presence of an ortho-iodo substituent and a flexible ethanol (B145695) side chain on the 2-(2-Iodo-4-methylphenyl)ethan-1-ol scaffold provides a unique opportunity for the synthesis of various fused ring systems through intramolecular cyclization reactions.

Palladium-catalyzed intramolecular processes are a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, an intramolecular Heck reaction could potentially be employed to synthesize chromane (B1220400) derivatives. In a hypothetical scenario, after conversion of the alcohol to a suitable alkene-containing ether, a palladium catalyst could facilitate the cyclization to form a six-membered heterocyclic ring.

Similarly, intramolecular Sonogashira coupling could be envisioned. Protection of the alcohol group followed by introduction of a terminal alkyne would set the stage for a palladium-copper co-catalyzed cyclization, leading to the formation of benzofuran (B130515) derivatives. The reactivity of the carbon-iodine bond is central to these transformations.

Furthermore, the synthesis of dibenzofurans from related 2-iodobiphenyls has been demonstrated, suggesting that derivatives of this compound could serve as precursors for analogous polycyclic aromatic compounds. rsc.orgscispace.com An efficient palladium-catalyzed annulation of 2-iodobiphenyl (B1664525) with a non-terminal alkene, assisted by a neighboring hydroxyl group, has been developed, which could be a relevant strategy for this compound. rsc.org

Table 1: Hypothetical Intramolecular Cyclization Reactions of this compound Derivatives

| Derivative | Reaction Type | Potential Product |

| O-alkenylated derivative | Intramolecular Heck Reaction | Substituted Chromane |

| O-alkynylated derivative | Intramolecular Sonogashira Coupling | Substituted Benzofuran |

| Biphenyl derivative | Palladium-catalyzed Annulation | Substituted Dibenzofuran |

Development of Novel Reagents and Catalysts Incorporating the Iodo-Phenyl-Ethanol Scaffold

The structural motifs present in this compound make it a candidate for the development of specialized ligands for catalysis. The hydroxyl group can be functionalized to introduce chelating moieties, while the aryl iodide can be used as a handle for further modifications.

Synthesis of Functional Materials and Specialized Research Chemicals

The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of various functional materials.

Precursors for Polymer Chemistry Applications

The ethanol group can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, through esterification. The resulting monomer could then be subjected to polymerization or copolymerization to yield polymers with tailored properties. The presence of the iodo- and methyl-substituted phenyl ring in the polymer backbone would influence its thermal stability, refractive index, and other physical characteristics. Such polymers could find applications in coatings, specialty plastics, and optical materials.

Building Blocks for Advanced Organic Frameworks

The rigid aromatic core and the reactive iodo and hydroxyl functionalities make this compound a potential building block for the construction of advanced porous materials like metal-organic frameworks (MOFs) and porous organic polymers (POPs). After modification to introduce additional coordinating groups, this molecule could act as a linker in the self-assembly of these highly ordered, porous structures. The inherent porosity and high surface area of MOFs and POPs make them suitable for applications in gas storage, separation, and catalysis.

Intermediate in the Preparation of Other Substituted Aryl Compounds

The aryl-iodide bond in this compound is a key feature that allows for its use as an intermediate in the synthesis of a wide range of substituted aryl compounds through various cross-coupling reactions.

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prime example. wikipedia.org This reaction, typically catalyzed by palladium and copper complexes, would allow for the introduction of an alkynyl group at the 2-position of the phenyl ring. wikipedia.orgrsc.org Similarly, the Heck reaction could be employed to couple the aryl iodide with an alkene, leading to the formation of a new carbon-carbon double bond. organic-chemistry.orgyoutube.com Suzuki and Stille couplings are other powerful methods that could be used to introduce new aryl or vinyl groups.

These cross-coupling reactions provide access to a diverse array of more complex molecules that would be difficult to synthesize through other means. The resulting products could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product |

| Sonogashira Coupling | Terminal Alkyne | 2-(2-Alkynyl-4-methylphenyl)ethan-1-ol |

| Heck Coupling | Alkene | 2-(2-Alkenyl-4-methylphenyl)ethan-1-ol |

| Suzuki Coupling | Arylboronic acid | 2-(2-Aryl-4-methylphenyl)ethan-1-ol |

| Stille Coupling | Organostannane | 2-(2-Aryl/Vinyl-4-methylphenyl)ethan-1-ol |

Applications in Analytical Chemistry Method Development

In the field of analytical chemistry, particularly in chromatography and mass spectrometry, there is a constant need for well-characterized standards for method development and validation.

This compound, due to its specific structure and functional groups, could potentially serve as an internal standard in quantitative analyses. msacl.orgresearchgate.net An internal standard is a compound added in a constant amount to samples, calibrators, and controls in an analytical run to correct for variations in sample processing and instrument response. msacl.org The unique mass and retention time of this compound would make it easily distinguishable from many analytes of interest.

Furthermore, the hydroxyl group offers a site for derivatization. Pre-column derivatization is a technique used in HPLC to improve the chromatographic properties or detectability of an analyte. nih.govresearchgate.netresearchgate.net By reacting the alcohol with a suitable derivatizing agent, a more UV-active or fluorescent derivative could be formed, enhancing its detection sensitivity. While specific applications have not been reported, its chemical nature makes it a plausible candidate for such roles in analytical method development.

Q & A

Basic Research Question

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the ethanol group (δ 3.6–4.2 ppm). ¹³C NMR confirms the iodine-substituted carbon (δ 90–110 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z ≈ 276.06 (C₉H₁₁IO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or CuI/ligand systems for C–I bond activation.

- Regioselectivity : Steric hindrance from the methyl group at the para position directs coupling to the iodine-bearing site .

Methodological Insight : Monitor reaction progress via TLC (Rf shift) and optimize ligand-to-metal ratios to minimize byproducts .

What environmental factors destabilize this compound, and how can stability be enhanced?

Advanced Research Question

- pH Sensitivity : Degradation occurs under strong acidic (pH < 3) or basic (pH > 10) conditions. Stabilize with buffered solvents (e.g., phosphate buffer, pH 6–8) .

- Light Sensitivity : Iodine-mediated photodecomposition is mitigated by amber glass storage and inert atmospheres (N₂/Ar) .

- Thermal Stability : Decomposes above 80°C; use low-temperature storage (-20°C) for long-term preservation .

How do steric and electronic effects govern regioselectivity in electrophilic substitution reactions of this compound?

Advanced Research Question

The methyl group (electron-donating) and iodine (electron-withdrawing) create competing electronic effects:

- Electrophilic Attack : Iodine directs meta substitution, while methyl directs para. Computational DFT studies predict preferential iodination at the ortho position due to steric shielding by the methyl group .

Experimental Validation : Use nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to map reactivity patterns .

What computational models predict the compound’s interaction with biological targets?

Advanced Research Question

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like cytochrome P450.

- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS) .

Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

How can contradictory data on synthesis yields be resolved?

Advanced Research Question

Discrepancies in yields (e.g., 50% vs. 75%) arise from:

- Catalyst Purity : Use freshly distilled LiAlH₄ or recrystallized NIS .

- Workup Protocols : Extract products with ethyl acetate (3×) to recover polar intermediates .

Validation : Replicate reactions under inert atmospheres and characterize by NMR/MS to confirm reproducibility .

What strategies enable bioconjugation of this compound for targeted drug delivery?

Advanced Research Question

- Functionalization : Introduce a carboxylic acid (-COOH) or amine (-NH₂) group via esterification or reductive amination .

- Linker Chemistry : Use succinimidyl esters or maleimide-thiol reactions for covalent attachment to antibodies .

Analytical Confirmation : Monitor conjugation efficiency via SDS-PAGE or MALDI-TOF .

What are the oxidation pathways of this compound, and how are intermediates characterized?

Advanced Research Question

- Oxidizing Agents : Pyridinium chlorochromate (PCC) converts the alcohol to a ketone (2-(2-Iodo-4-methylphenyl)ethan-1-one) .

- Byproduct Analysis : GC-MS identifies iodine-containing degradation products (e.g., iodobenzene derivatives) .

Kinetic Studies : Track reaction progress via in-situ IR spectroscopy (C=O stretch at 1700 cm⁻¹) .

How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Advanced Research Question

- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and verify via single-crystal X-ray diffraction .

Purity Assessment : Enantiomeric excess (ee) >98% confirmed by polarimetry or chiral HPLC .

Notes

- Methodological Rigor : All answers integrate peer-reviewed protocols from synthetic chemistry, spectroscopy, and computational modeling.

- Advanced Techniques : Highlighted methods (e.g., DFT, MD simulations) reflect cutting-edge research practices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.